tert-Butyl (1R*,4R*)-4-(tetrahydro-2H-pyran-4-carbonylamino)cyclohexylcarbamate
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Overview
Description
tert-Butyl (1R*,4R*)-4-(tetrahydro-2H-pyran-4-carbonylamino)cyclohexylcarbamate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclohexylcarbamate group and a tetrahydro-2H-pyran-4-carbonylamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1R*,4R*)-4-(tetrahydro-2H-pyran-4-carbonylamino)cyclohexylcarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclohexylcarbamate intermediate: This step involves the reaction of cyclohexylamine with tert-butyl chloroformate under basic conditions to form the cyclohexylcarbamate intermediate.
Introduction of the tetrahydro-2H-pyran-4-carbonylamino group: The intermediate is then reacted with tetrahydro-2H-pyran-4-carbonyl chloride in the presence of a base to introduce the tetrahydro-2H-pyran-4-carbonylamino group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1R*,4R*)-4-(tetrahydro-2H-pyran-4-carbonylamino)cyclohexylcarbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (1R*,4R*)-4-(tetrahydro-2H-pyran-4-carbonylamino)cyclohexylcarbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it useful in elucidating biological pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl (1R*,4R*)-4-(tetrahydro-2H-pyran-4-carbonylamino)cyclohexylcarbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1R,4R)-4-(tetrahydro-2H-pyran-4-carbonylamino)cyclohexylcarbamate**
- tert-Butyl (1R,4R)-4-(tetrahydro-2H-pyran-4-carbonylamino)cyclohexylcarbamate**
- tert-Butyl (1R,4R)-4-(tetrahydro-2H-pyran-4-carbonylamino)cyclohexylcarbamate**
Uniqueness
The uniqueness of tert-Butyl (1R*,4R*)-4-(tetrahydro-2H-pyran-4-carbonylamino)cyclohexylcarbamate lies in its specific combination of functional groups and stereochemistry. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[4-(oxane-4-carbonylamino)cyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O4/c1-17(2,3)23-16(21)19-14-6-4-13(5-7-14)18-15(20)12-8-10-22-11-9-12/h12-14H,4-11H2,1-3H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIWWLORQJESCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)C2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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